Cas no 1172546-14-3 (3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine)

3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine
- 3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine
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- MDL: MFCD09859271
- インチ: 1S/C9H6ClF3N4/c10-8-6(14)4-17(16-8)7-2-1-5(3-15-7)9(11,12)13/h1-4H,14H2
- InChIKey: WGARDNDCOHLAHK-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC=C(C(F)(F)F)C=C2)C=C(N)C(Cl)=N1
計算された属性
- せいみつぶんしりょう: 262.023
- どういたいしつりょう: 262.023
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7A^2
3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231946-1.0g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 95% | 1.0g |
$579.0 | 2024-06-20 | |
Enamine | EN300-231946-5.0g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 95% | 5.0g |
$2361.0 | 2024-06-20 | |
Chemenu | CM487314-5g |
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine |
1172546-14-3 | 97% | 5g |
$608 | 2022-06-14 | |
Chemenu | CM487314-1g |
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine |
1172546-14-3 | 97% | 1g |
$205 | 2022-06-14 | |
Enamine | EN300-231946-1g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 1g |
$579.0 | 2023-09-15 | ||
Enamine | EN300-231946-10g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 10g |
$4597.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340088-500mg |
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1h-pyrazol-4-amine |
1172546-14-3 | 97% | 500mg |
¥11983.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340088-2.5g |
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1h-pyrazol-4-amine |
1172546-14-3 | 97% | 2.5g |
¥30290.00 | 2024-08-09 | |
Enamine | EN300-231946-0.1g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 95% | 0.1g |
$509.0 | 2024-06-20 | |
Enamine | EN300-231946-0.25g |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine |
1172546-14-3 | 95% | 0.25g |
$532.0 | 2024-06-20 |
3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amineに関する追加情報
Introduction to 3-Chloro-1-5-(Trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine (CAS No. 1172546-14-3)
3-Chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine (CAS No. 1172546-14-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as CFTPP, has garnered considerable attention due to its unique chemical structure and potential therapeutic properties. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The molecular formula of 3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine is C10H6ClF3N4, and its molecular weight is approximately 260.63 g/mol. The compound features a pyrazole ring substituted with a chloro group and a trifluoromethylated pyridine moiety, which imparts unique electronic and steric properties. These structural features make it an attractive candidate for various pharmaceutical applications.
The synthesis of 3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 5-(trifluoromethyl)pyridine with a suitable chlorinated pyrazole derivative under appropriate conditions. Another method involves the coupling of a trifluoromethylated pyridine derivative with a chlorinated pyrazole using transition metal catalysts such as palladium or copper. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further research and development.
In terms of biological activities, 3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine has shown promising results in various preclinical studies. It has been evaluated for its potential as an inhibitor of specific enzymes and receptors, particularly those involved in inflammatory and neurodegenerative diseases. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has shown neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in animal models of Parkinson's disease.
The pharmacokinetic properties of 3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine have also been investigated to assess its suitability for therapeutic applications. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for drug development. The compound is rapidly absorbed in the gastrointestinal tract and distributed to various tissues, including the brain, where it can exert its therapeutic effects.
To further understand the mechanism of action of 3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amnine, researchers have conducted detailed molecular studies using techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into how the compound interacts with its target proteins at the molecular level, which can guide the design of more potent and selective analogs.
In addition to its therapeutic potential, 3-chloro-1-5-(trifluoromethyl)pyridin-2-y l - 1 H - p y r az ol - 4 - amine strong > has also been explored for its use as a chemical probe in biological research. Its ability to selectively modulate specific biological pathways makes it a valuable tool for investigating disease mechanisms and validating therapeutic targets. For example, it has been used to study the role of specific enzymes in inflammation and neurodegeneration, providing new insights into these complex processes.
The safety profile of 3-chloro - 1 - 5 - ( trif luoro met hyl ) pyri din - 2 - yl - 1 H - p y raz ol - 4 - amine strong > has been evaluated through extensive toxicological studies. These studies have shown that it is generally well-tolerated at therapeutic doses, with minimal side effects observed in preclinical models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 3-chloro - 1 - 5 - ( trif luoro met hyl ) pyri din - 2 - yl - 1 H - p y raz ol - 4 - amine strong > ( CAS No . 1172546 - 14 - 3 ) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique chemical structure , potent biological activities , favorable pharmacokinetic properties , and good safety profile make it an attractive candidate for further development . Ongoing research continues to uncover new applications and optimize its therapeutic potential , paving the way for future advancements in the treatment of various diseases .
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